molecular formula C26H46N2O B1194195 Epipachysamine A CAS No. 2309-42-4

Epipachysamine A

Cat. No.: B1194195
CAS No.: 2309-42-4
M. Wt: 402.7 g/mol
InChI Key: VPOYXIYUORUTSW-PXALIONTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epipachysamine A is a naturally occurring pregnane-type aminosteroid alkaloid isolated from the plant Pachysandra terminalis (Buxaceae family) . As part of the diverse class of steroidal alkaloids, this compound is a subject of significant interest in pharmacological research due to its promising biological activities . Recent investigations highlight its potent antiprotozoal activity , showing strong in vitro efficacy against deadly parasitic diseases. Research indicates that this compound and related alkaloids exhibit inhibitory activity against Trypanosoma brucei rhodesiense (Tbr), the parasite responsible for Human African Trypanosomiasis, and Plasmodium falciparum (Pf), the most dangerous malaria parasite . The compound's mechanism of action is distinct from existing antiprotozoal drugs, making it a valuable candidate for overcoming drug resistance . Steroidal alkaloids, as a class, are known to interact with cell membranes and can trigger apoptosis or disrupt key enzymatic pathways, although the precise molecular target of this compound is an area of ongoing study . This makes it a compelling lead compound for the development of new antiparasitic agents and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2309-42-4

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

IUPAC Name

N-[1-[(3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide

InChI

InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17?,19-,20-,21-,22?,23-,24-,25-,26+/m0/s1

InChI Key

VPOYXIYUORUTSW-PXALIONTSA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Isomeric SMILES

CC(C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)C)N(C)C(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Synonyms

epipachysamine A
epipachysamine-A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Plant Sources and Geographical Distribution of Epipachysamine A and Related Alkaloids

The primary sources of this compound and structurally similar alkaloids are plants belonging to the Buxaceae family. vulcanchem.com The concentration and presence of these compounds can fluctuate based on the specific plant species, its geographical origin, and the time of collection. vulcanchem.com

Pachysandra terminalis, commonly known as Japanese pachysandra or carpet box, is a principal natural source of this compound. vulcanchem.comresearchgate.net This evergreen groundcover is native to Japan and China. missouribotanicalgarden.orgwikipedia.org In China, its distribution includes provinces such as Shanxi, Gansu, Sichuan, Hubei, and Zhejiang. rcplondon.ac.uk The plant has also been introduced to North America as an ornamental plant. wikipedia.org The whole plant is utilized in traditional Chinese medicine. rcplondon.ac.uk Besides this compound, Pachysandra terminalis is a source of other related alkaloids, including terminamines A-G and 3-Epipachysamine B. researchgate.net

This compound and related pregnane-type steroidal alkaloids are also found in other plants of the Buxaceae family, notably within the Pachysandra and Sarcococca genera. vulcanchem.com

Pachysandra axillaris : This species is another documented source of this compound. vulcanchem.com

Sarcococca hookeriana : Found in the southwestern regions of China and other South Asian countries like Nepal, this plant is a known source of related alkaloids such as epipachysamine D. nih.gov

Sarcococca saligna : Collected from regions in Pakistan, this species contains a variety of steroidal alkaloids with demonstrated biological activities. researcherslinks.com

Sarcococca brevifolia : This endemic Sri Lankan species has yielded steroidal alkaloids like epipachysamine-E-5-ene-4-one. tandfonline.com

Table 1: Botanical Sources of this compound and Related Alkaloids

Plant SpeciesAlkaloids IsolatedGeographical Distribution
Pachysandra terminalisThis compound, 3-Epipachysamine B, Terminamines A-GJapan, China missouribotanicalgarden.orgwikipedia.orgrcplondon.ac.uk
Pachysandra axillarisThis compoundN/A
Sarcococca hookerianaEpipachysamine D, Hookerianine A, Hookerianine BSouthwestern China, Nepal nih.gov
Sarcococca salignaHookerianamides J and K, ChonemorphinePakistan researcherslinks.com
Sarcococca brevifoliaEpipachysamine-E-5-ene-4-oneSri Lanka tandfonline.com

Pachysandra terminalis as a Primary Source

Advanced Extraction and Purification Techniques

The isolation of pure this compound from plant material requires a sophisticated, multi-step approach that begins with enriching the alkaloid content from the crude plant extract, followed by high-resolution purification.

The initial step in isolating this compound involves extraction from the collected plant material, typically the roots or leaves. vulcanchem.com This process leverages the solubility of the alkaloid in specific organic solvents. vulcanchem.com As a steroidal alkaloid, this compound has limited solubility in water but is soluble in organic solvents such as methanol, ethanol, and chloroform. vulcanchem.com

Commonly employed solvent-based extraction methods include:

Maceration : This technique involves soaking the coarsely powdered plant material in a sealed container with a chosen solvent (menstruum) for several days with periodic agitation. nih.gov It is a suitable method for thermolabile compounds. nih.gov

Soxhlet Extraction : This is a continuous extraction method where the plant material is repeatedly washed with a fresh, distilled solvent. frontiersin.org The use of pure solvent at its boiling point enhances extraction efficiency. frontiersin.org

Percolation : A dynamic leaching process where fresh solvent is continuously passed through the plant material to maintain a high concentration gradient, thereby improving extraction efficiency. frontiersin.org

The selection of the solvent is a critical parameter, as it dictates the yield and purity of the target compounds in the initial extract. researchgate.net

Following initial solvent extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound, advanced chromatographic techniques are employed for fractionation and purification. vulcanchem.com The separation of closely related alkaloids often presents significant challenges. rsc.org

Centrifugal Partition Chromatography (CPC) : CPC is a liquid-liquid chromatography technique that operates without a solid stationary phase. cnrs.frplantaanalytica.com Separation is based on the differential partitioning of compounds between two immiscible liquid phases. nih.gov The stationary liquid phase is held in place by a strong centrifugal force while the mobile phase flows through it, carrying the sample components at different rates based on their partition coefficients. plantaanalytica.com This method offers high loading capacity and eliminates irreversible sample adsorption that can occur with solid supports. plantaanalytica.com

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC is a high-resolution separation technique that uses columns with very small particle sizes (typically under 2 μm) to achieve superior separation efficiency and speed compared to traditional HPLC. frontiersin.org It is often coupled with tandem mass spectrometry (UHPLC-MS/MS), which allows for both the separation and the precise quantification of the target compounds. nih.govnih.gov This powerful combination is essential for analyzing complex mixtures and identifying specific alkaloids like this compound from plant extracts. researchgate.netresearchgate.net

Table 2: Summary of Extraction and Purification Techniques for this compound

TechniquePrincipleRole in Isolation
Solvent Extraction Differential solubility of alkaloids in organic solvents (e.g., methanol, chloroform). vulcanchem.comEnrichment of alkaloids from raw plant material to create a crude extract.
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioning of compounds between two immiscible phases without a solid support. cnrs.frplantaanalytica.comPreparative separation and purification of target alkaloids from the crude extract.
Ultra-High-Performance Liquid Chromatography (UHPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (small particles). frontiersin.orgFinal purification, analysis, and quantification of the isolated compound.

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Definitive Structural Determination

The molecular architecture of Epipachysamine A was pieced together using a combination of powerful spectroscopic tools. These methods, used in concert, provided unambiguous evidence for the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, while two-dimensional (2D) techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) were used to establish connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of this compound displays characteristic signals for a pregnane-type steroidal alkaloid. This includes singlets for the angular methyl groups at C-18 and C-19, signals for the N,N-dimethylamino group, and resonances for the N-methyl and acetyl protons of the side chain at C-20. mdpi.com The ¹³C NMR spectrum correspondingly shows 26 distinct carbon signals, consistent with the molecular formula.

Interactive Table 1: Representative ¹H NMR Data for the this compound Core Structure

Note: Data is representative of the pregnane (B1235032) alkaloid class. Specific shifts for this compound may vary slightly.

PositionChemical Shift (δ) (ppm)Multiplicity
H-18~0.75s
H-19~0.82s
N(CH₃)₂~2.25s
N-CH₃~2.70s
COCH₃~2.05s
H-3~2.30m
H-20~3.90m

HMBC experiments were crucial for piecing together the carbon skeleton and attaching the various functional groups. For instance, correlations are typically observed from the N-methyl protons to the C-20 carbon and the acetyl carbonyl carbon, confirming the structure of the N-methylacetamide side chain. Likewise, correlations from the N,N-dimethyl protons to the C-3 carbon anchor this group to the A ring of the steroid nucleus. mdpi.com

Mass spectrometry provided the exact molecular formula of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique used for related alkaloids. tandfonline.com For this compound, with a molecular formula of C₂₆H₄₆N₂O, the technique would confirm its elemental composition with high accuracy. mdpi.com

The analysis of related compounds from Pachysandra terminalis is frequently carried out using techniques like Ultra-High-Performance Liquid Chromatography coupled to positive ion ESI Quadrupole Time-of-Flight tandem mass spectrometry (UHPLC/+ESI-QqTOF-MS/MS). mdpi.com In positive ion mode, this compound would be detected as the protonated molecular ion, [M+H]⁺.

Interactive Table 2: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₆H₄₆N₂O mdpi.com
Molecular Weight402.67 g/mol Calculated
Calculated m/z for [M+H]⁺403.3741Calculated
Ionization TechniqueHR-ESI-MS tandfonline.com

In studies of analogous compounds, such as desacyl-epipachysamine A, HR-ESI-MS analysis yielded a clear [M+H]⁺ ion at m/z 361.3591, corresponding to its formula C₂₄H₄₄N₂. mdpi.com This provides strong corroborating evidence for the methodologies used to characterize this class of alkaloids.

In conjunction with NMR and MS, other spectroscopic methods such as Infrared (IR) spectroscopy are used to identify key functional groups. In the structural analysis of related pregnane alkaloids, IR spectroscopy has been used to confirm the presence of amide carbonyl (C=O) and secondary amine (N-H) groups, which are characteristic features of this family of compounds. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC/MS, UHPLC/+ESI-QqTOF-MS/MS, HR-ESI-MS)

Stereochemical Assignment Methodologies for this compound and Analogs

The complex three-dimensional structure of this compound, with its multiple stereocenters, requires sophisticated methods for its complete assignment. 2D NMR techniques, particularly those that detect through-space interactions, are indispensable for this purpose.

ROESY (or the related NOESY) experiments are paramount in establishing the relative stereochemistry of the steroid nucleus and its substituents. These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity. For pregnane alkaloids, specific ROESY correlations are diagnostic for the orientation of substituents. For example, in a related compound, the α-orientation of a hydroxyl group at C-4 was confirmed by a clear ROESY correlation between H-4 and the protons of the angular C-19 methyl group, which is known to be on the β-face of the steroid. mdpi.com Similarly, the stereochemistry at C-3 and C-20 is determined by observing key correlations between the protons at these centers and the angular methyl groups (H-18 and H-19). mdpi.comresearchgate.net The strength of the ROESY signal is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for deducing spatial arrangements. acgpubs.org

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes to Epipachysamine A and Related Steroidal Alkaloids

Buxus steroidal alkaloids, including this compound, are biosynthetically considered degraded triterpenoid (B12794562) alkaloids that originate from a cycloartenol (B190886) skeleton. researchgate.netresearchgate.net Cycloartenol, a pentacyclic triterpene alcohol, serves as an obligatory intermediate in the biosynthesis of sterols in higher plants and is implicated in the formation of steroidal alkaloids. ias.ac.in The transformation from cycloartenol to the characteristic pregnane-type framework of Buxus alkaloids involves catabolic processes. ias.ac.in

A defining step in the biosynthesis of these compounds is the incorporation of one or two nitrogen atoms into the preformed triterpenoid-steroidal structure. researchgate.net These nitrogen-containing substituents are typically introduced at the C-3 and/or C-20 positions of the steroid skeleton. researchgate.netacs.orgwikipedia.org For instance, cyclobuxine D, a related Buxus alkaloid, is known to be synthesized from cycloartenol through a process involving side-chain degradation. wikipedia.org While specific detailed pathways leading directly to this compound are not fully elucidated, the general principles derived from studies on other Buxus steroidal alkaloids suggest a similar origin and series of modifications.

Enzymatic Mechanisms and Catalysis in Alkaloid Biosynthesis

The intricate biosynthesis of steroidal alkaloids relies on a cascade of enzymatic reactions. Upstream, the fundamental C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors for triterpenoids like cycloartenol, are synthesized via two primary pathways: the cytoplasmic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. frontiersin.orgmdpi.comnih.gov

Key enzymes involved in these precursor pathways include:

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (HMGS) frontiersin.orgmdpi.com

HMG-CoA reductase (HMGR) frontiersin.orgmdpi.com

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) frontiersin.org

Further downstream, Cytochrome P450 enzymes (CYPs) play a pivotal role in the diversification and functionalization of the steroidal skeleton. frontiersin.orgmdpi.comnih.govbiorxiv.org CYPs are a large enzyme family in plants and are crucial for catalyzing various oxidative transformations, including hydroxylation, oxidation, and transamination reactions, which are essential for modifying the steroid structure and incorporating nitrogen atoms. frontiersin.orgnih.govbiorxiv.orgnih.gov The precise enzymatic steps for the conversion of the steroidal skeleton into the specific structure of this compound are part of these general mechanisms observed in steroidal alkaloid biosynthesis.

The table below summarizes some of the key enzymes and their roles in the general steroidal alkaloid biosynthetic pathway:

Enzyme Class / NamePathway InvolvedCatalytic Role
HMGSMVA PathwayPrecursor synthesis (HMG-CoA) frontiersin.orgmdpi.com
HMGRMVA PathwayPrecursor synthesis (Mevalonate) frontiersin.orgmdpi.com
DXRMEP PathwayPrecursor synthesis (DXP) frontiersin.org
Cytochrome P450sDownstream SA BiosynthesisHydroxylation, oxidation, transamination, functionalization of steroid skeleton, nitrogen incorporation frontiersin.orgnih.govbiorxiv.orgnih.gov

Precursor Incorporation Studies in this compound Biosynthesis

While specific detailed precursor incorporation studies directly focusing on this compound are not widely documented in the provided literature, such studies have been fundamental in elucidating the general biosynthetic routes for steroidal alkaloids. These investigations typically involve supplying isotopically labeled compounds to the plant and then analyzing the presence and distribution of the label within the isolated alkaloids, thereby mapping the biosynthetic pathway.

Cycloartenol is a well-established obligatory intermediate in the biosynthesis of plant sterols and is strongly implicated as a key precursor for Buxus steroidal alkaloids. ias.ac.inwikipedia.org Furthermore, cholesterol has also been proposed as a common precursor for steroidal alkaloids in general. nih.govresearchgate.net The conversion of cholesterol to steroidal alkamines is thought to involve a series of hydroxylation, oxidation, and transamination reactions. researchgate.net The complexity of the Buxus alkaloid structures, including this compound, suggests that their biosynthesis involves significant skeletal rearrangements and precise functional group modifications, likely informed by such precursor incorporation studies on related compounds.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Epipachysamine A

Total synthesis aims to construct a target molecule from readily available, simpler precursors through a series of chemical reactions. For molecules with the complexity of this compound, this involves meticulous planning and execution to achieve the desired connectivity and stereochemistry.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving working backward from the target molecule to identify simpler starting materials frontiersin.orgnih.gov. This process conceptually breaks down the target molecule into progressively simpler fragments by identifying strategic bonds for disconnection frontiersin.orgnih.gov.

For a complex steroidal alkaloid like this compound, key disconnections in a retrosynthetic analysis would typically involve:

Cleavage of Carbon-Carbon Bonds: These disconnections are crucial for simplifying the polycyclic steroid backbone, aiming to break the molecule into more manageable, commercially available, or easily synthesizable units frontiersin.org.

Disconnection Adjacent to Heteroatoms: Bonds connected to nitrogen and oxygen atoms, particularly those within the amine and amide functionalities of this compound, are often strategic points for disconnection, as they correspond to common bond-forming reactions in the forward synthesis (e.g., amidation, alkylation) nih.gov.

Functional Group Interconversions (FGIs): Retrosynthetic steps also involve FGIs, where a functional group is conceptually transformed into a precursor functionality that facilitates a disconnection or simplifies the molecule nih.gov.

The goal is to arrive at readily available starting materials, and each disconnection must correspond to a known and reliable synthetic reaction in the forward direction frontiersin.org. This analytical approach helps in visualizing the synthetic route as a sequence of individual transformations.

Stereoselective and Regioselective Transformations

The synthesis of this compound, with its numerous stereocenters and potential reactive sites, necessitates highly controlled stereoselective and regioselective transformations.

Stereoselectivity refers to the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers, favoring one over others. This includes:

Enantioselectivity: The preferential formation of one enantiomer over the other, crucial for creating optically active products from achiral starting materials, often achieved using chiral catalysts, enzymes, or chiral reagents.

Diastereoselectivity: The preferential formation of one diastereomer over another, establishing a preferred relative stereochemistry when two or more chiral centers are formed simultaneously, or when an existing chiral center influences the outcome.

Regioselectivity describes a reaction's preference for bonding to one atom over another in a reactant, or for a reaction to occur at one specific region of a molecule over others.

In the context of this compound synthesis, achieving high levels of stereoselectivity and regioselectivity is paramount. This is typically accomplished through:

Chiral Catalysis and Auxiliaries: The use of chiral catalysts or auxiliaries can direct the formation of specific stereoisomers.

Substrate Control: The inherent stereochemistry or structural features of an intermediate can guide the stereochemical outcome of subsequent reactions.

Careful Control of Reaction Conditions: Parameters such as temperature, solvent, and the choice of reagents or catalysts can significantly influence both the regiochemical and stereochemical outcomes of transformations.

Precise control over these selective transformations is essential to accurately construct the complex three-dimensional structure of this compound.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, or partial chemical synthesis, is a strategy that utilizes complex chemical compounds isolated from natural sources as starting materials for the production of novel compounds nih.gov. This approach is particularly valuable for natural products like this compound, which are often difficult and costly to obtain in large quantities through total synthesis or direct extraction.

This compound, along with other epipachysamines (e.g., Epipachysamine B, Epipachysamine D), are steroidal alkaloids found in plants of the Pachysandra genus. These natural precursors already possess the complex steroidal backbone, significantly reducing the number of synthetic steps required compared to total synthesis.

Semisynthesis typically involves:

Isolation of a Natural Precursor: A structurally related natural compound is extracted from its biological source.

This strategy leverages the complex biosynthetic pathways of living organisms to provide advanced intermediates, making the synthesis of complex derivatives more efficient and economically viable.

Design and Synthesis of this compound Analogs for Enhanced Activity

The design and synthesis of analogs of natural products like this compound are critical for exploring structure-activity relationships and potentially improving their characteristics. Analogs are structurally similar compounds that are synthesized by making specific modifications to the parent natural product.

For steroidal alkaloids, common strategies for analog design and synthesis include:

Modifications at Key Positions: Alterations are often made at positions known to be critical for interaction with biological targets, such as the C-3, C-11, C-16, and C-17 positions of the steroidal skeleton, or at the amine functionalities. These modifications can involve changes in substituents (e.g., alkyl groups, hydroxyl groups, amine groups) or their stereochemistry.

Introduction of New Functional Groups: New chemical functionalities can be appended to the core structure to impart different properties or enhance specific interactions.

Ring System Modifications: In some cases, the ring system itself might be modified, for instance, by introducing double bonds or incorporating heterocyclic rings, to explore novel structural space.

The synthetic routes for these analogs are designed to be flexible, allowing for the systematic variation of different parts of the molecule. This systematic approach is crucial for understanding how structural changes influence the compound's properties.

Divergent Synthesis Approaches for Structural Diversity

Divergent synthesis is a powerful synthetic strategy that aims to generate a diverse range of complex molecules from a common advanced intermediate. This approach contrasts with linear synthesis, where each step leads exclusively towards a single target, and convergent synthesis, where multiple fragments are synthesized separately and then combined.

For natural products such as this compound and its related steroidal alkaloids, divergent synthesis offers significant advantages:

Efficiency: By starting from a common intermediate, multiple related compounds can be synthesized in parallel or through branching pathways, saving time and resources compared to synthesizing each compound from scratch.

Structural Diversity: This strategy is particularly effective for generating libraries of molecules with high structural complexity and diversity, which is essential for comprehensive exploration of chemical space.

Mimicking Biosynthesis: In some cases, divergent synthetic strategies can mimic natural biosynthetic pathways, where a common precursor is transformed into a variety of natural products through different enzymatic modifications.

In the context of this compound, a divergent approach could involve synthesizing a key steroidal intermediate, which then serves as a branching point for the synthesis of this compound, its various epipachysamine congeners (e.g., Epipachysamine B, D, E, F), and other related steroidal alkaloids found in Pachysandra species. This allows for the efficient production of a family of compounds that share a common core but possess distinct peripheral modifications, facilitating broader investigations into their characteristics.

Mechanistic Investigations of Biological Activities

Molecular and Cellular Mechanisms of Action

Effects on Cellular Proliferation and Apoptosis Induction (e.g., in cancer cell lines)

Epipachysamine A, a steroidal alkaloid, has demonstrated notable effects on the proliferation and survival of cancer cells. Research indicates that this compound can inhibit the growth of various cancer cell lines and trigger apoptosis, the process of programmed cell death. nih.gov

One study focused on the effects of a related compound, 3-Epipachysamine B, on breast cancer cells. The findings revealed that this compound effectively suppressed the proliferation of breast cancer cells and induced apoptosis. researchgate.net This suggests that this compound and its analogs may share a common mechanism for their anti-cancer activities. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of these compounds to activate this pathway highlights their therapeutic potential. nih.gov

Further investigations have explored the cytotoxic effects of similar steroidal alkaloids isolated from Pachysandra terminalis on leukemia cells. These studies reported that compounds structurally related to this compound exhibited cytotoxic activity against P388 and P388/ADR leukemia cells in vitro. jst.go.jp

CompoundCell LineEffectReference
3-Epipachysamine BBreast Cancer CellsSuppressed proliferation and induced apoptosis researchgate.net
Epipachysamine B and EP388 and P388/ADR Leukemia CellsCytotoxic activity jst.go.jp

Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, JAK2/STAT3)

The anticancer effects of this compound and its related compounds appear to be mediated through the modulation of critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.

PI3K/AKT/mTOR Pathway:

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival. mdpi.com Research has shown that 3-Epipachysamine B exerts its anti-breast cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netxjtu.edu.cnassaybiotechnology.comx-mol.combmglabtech.com Network pharmacology studies identified PIK3R1, AKT1, and mTOR as key potential targets of 3-Epipachysamine B. researchgate.net Molecular docking and dynamics simulations further confirmed a strong binding affinity between 3-Epipachysamine B and these proteins. researchgate.net Experimental validation demonstrated that 3-Epipachysamine B treatment led to the downregulation of the phosphorylated forms of PI3K, AKT, and mTOR in breast cancer cells. researchgate.net The inhibitory effect was enhanced when combined with a known PI3K inhibitor, LY294002, further solidifying the role of this pathway in the compound's mechanism of action. researchgate.net

JAK2/STAT3 Pathway:

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another critical pathway involved in cancer development and progression. nih.govaginganddisease.orgnih.gov Aberrant activation of this pathway is frequently observed in various tumors and contributes to oncogenesis and chemoresistance. nih.gov While direct studies on this compound's effect on this pathway are limited, the known interactions of other natural compounds with the JAK/STAT pathway suggest a potential area for future investigation. mdpi.com Phytochemicals have been shown to block this pathway by inhibiting cytokine production or directly inhibiting JAKs, thereby preventing STAT3 phosphorylation and its subsequent translocation to the nucleus to regulate gene expression. mdpi.com

CompoundPathwayEffectCell Line/ModelReference
3-Epipachysamine BPI3K/AKT/mTORDownregulation of P-PI3K, P-AKT, and P-mTORBreast Cancer Cells researchgate.net

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. wikipedia.orgnih.govnih.gov Cell cycle inhibitors can halt this process at various stages, thereby preventing the proliferation of cancer cells. tocris.com While direct evidence for this compound is still emerging, studies on structurally similar compounds suggest that it may interfere with cell cycle progression. For instance, Spiropachysine A, another alkaloid from the same plant genus, has been observed to induce cell cycle arrest. researchgate.net This suggests that a potential mechanism of action for this compound could involve the disruption of the normal cell cycle, leading to an anti-proliferative effect. Further research is needed to elucidate the specific phase of the cell cycle affected by this compound and the molecular players involved, such as cyclins and cyclin-dependent kinases.

Role of Reactive Oxygen Species (ROS) in Mediating Activity

Reactive oxygen species (ROS) are highly reactive molecules that can be generated as byproducts of normal cellular metabolism. wikipedia.org At low to moderate concentrations, ROS can act as signaling molecules, but at high levels, they can induce cellular damage and trigger apoptosis. wikipedia.orgsmw.chnih.gov The role of ROS in the biological activity of this compound is an area of active investigation. Some plant-derived compounds exert their effects by modulating ROS levels within cells. For example, some alkaloids can induce an accumulation of oxidative stress, contributing to their antifungal activity. mdpi.com This suggests that this compound could potentially mediate its cytotoxic effects by inducing ROS production in cancer cells, leading to oxidative stress and subsequent cell death. However, direct experimental evidence confirming the role of ROS in the mechanism of action of this compound is currently lacking.

Interaction with Specific Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound and its analogs, research has pointed to several potential targets.

As previously mentioned in the context of signaling pathways, network pharmacology and molecular docking studies have identified PIK3R1, AKT1, and mTOR as key molecular targets for 3-Epipachysamine B in breast cancer cells. researchgate.net The strong binding affinity observed in these computational studies was subsequently validated by experiments showing the downregulation of the activity of these proteins. researchgate.net

Additionally, some steroidal alkaloids from the Pachysandra and Sarcococca genera have been shown to inhibit acetylcholinesterase. For instance, this compound has been reported to have an IC50 value of 50118 nM against acetylcholinesterase. Another related compound, Epipachysamine D, also showed inhibitory activity against this enzyme.

CompoundMolecular TargetActivityReference
3-Epipachysamine BPIK3R1, AKT1, mTORBinding and inhibition researchgate.net
This compoundAcetylcholinesteraseInhibition (IC50 = 50118 nM)
Epipachysamine DAcetylcholinesteraseInhibition (IC50 = 28840 nM)

Diverse Biological Activity Profiles (In Vitro and Non-Clinical In Vivo Models)

This compound and its related steroidal alkaloids have demonstrated a range of biological activities in various preclinical models. creativebiolabs.netcmicgroup.comzeclinics.commedicilon.com

In vitro studies have highlighted the cytotoxic effects of these compounds against different cancer cell lines. For example, Epipachysamine B and E were found to be cytotoxic to P388 and P388/ADR leukemia cells. jst.go.jp Another study reported that hookerianine B, a steroidal alkaloid, exhibited moderate cytotoxic activities against SW480, SMMC-7721, PC3, MCF-7, and K562 human cancer cell lines, with IC50 values ranging from 5.97 to 19.44 μM. mdpi.com

Beyond anticancer activity, some of these alkaloids have shown antimicrobial properties. Epipachysamine D displayed antibacterial activity against Proteus mirabilis, Staphylococcus aureus, and Streptococcus pyogenes. mdpi.com Other alkaloids from Sarcococca saligna have also shown significant antibacterial and antifungal potential. researcherslinks.com

Furthermore, compounds from Pachysandra terminalis have been investigated for their antiprotozoal activity. mdpi.com

While many of these studies are in the in vitro or early preclinical stages, they collectively point to the diverse therapeutic potential of this compound and its structural relatives. creativebiolabs.net

Antiprotozoal Activity Research (e.g., against Trypanosoma brucei rhodesiense and Plasmodium falciparum)

Research has highlighted the potential of aminosteroids from Pachysandra terminalis as a source for new antiprotozoal drugs. nih.gov An alkaloid-enriched fraction from this plant has shown promising activity against Trypanosoma brucei rhodesiense (Tbr) and Plasmodium falciparum (Pf), the parasites responsible for Human African Trypanosomiasis (HAT) and malaria, respectively. nih.govresearchgate.net

In one study, various isolated alkaloids were tested in vitro against Tbr and Pf. nih.gov The half-maximal inhibitory concentration (IC50) values for the isolated compounds ranged from 0.11 to 26 µM for Tbr and 0.39 to 80 µM for Pf. nih.gov One particular compound, 3α,4α-diapachysanaximine A, demonstrated the highest activity against Tbr with an IC50 of 0.11 µM and a selectivity index (SI) of 133. nih.gov It was also significantly active against Pf with an IC50 of 0.63 µM and an SI of 23. nih.gov These findings underscore the potential of these compounds as leads for new antiprotozoal agents. nih.gov

Anticancer and Cytotoxic Activity Studies (e.g., in breast cancer and other human cancer cell lines)

The anticancer potential of steroidal alkaloids, including those from the Pachysandra genus, has been a subject of significant research. researcher.life Specifically, 3-Epipachysamine B, a natural steroidal alkaloid from Pachysandra terminalis, has been investigated for its effects on breast cancer (BRCA). researchgate.net

Studies have shown that 3-Epipachysamine B can suppress the proliferation and induce apoptosis of BRCA cells. researchgate.net The mechanism of action is believed to involve the PI3K/Akt/mTOR signaling pathway. researchgate.net Molecular docking and dynamics simulations have indicated a strong binding affinity between 3-epipachysamine B and key proteins in this pathway, namely PIK3R1, AKT1, and mTOR. researchgate.net Experimental validation through western blotting confirmed that 3-Epipachysamine B downregulated the phosphorylation of PI3K, Akt, and mTOR in breast cancer cells. researchgate.net The effects of 3-Epipachysamine B were enhanced when used in combination with a PI3K inhibitor, LY294002. researchgate.net

These findings suggest that 3-Epipachysamine B could be a promising candidate for further development as an anticancer agent for breast cancer. researchgate.net

Antimicrobial Activity Research (Antibacterial and Antifungal)

The antimicrobial properties of steroidal alkaloids have been explored, revealing potential for drug development. researcher.life Research into various plant extracts has demonstrated a range of antibacterial and antifungal activities. nih.govscielo.brscielo.sa.cr For instance, sesquiterpenoids have been shown to exhibit moderate to weak antifungal activities against pathogens like C. albicans and Pyricularia oryzae. nih.gov

While specific studies focusing solely on the antimicrobial activity of this compound are limited, the broader class of alkaloids to which it belongs has shown significant promise. mdpi.comresearchgate.net For example, some monomeric alkaloids have demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL. researchgate.net Similarly, certain alkaloids have exhibited strong antifungal activity at comparable concentrations. researchgate.net

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is crucial in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Natural products are a significant source of new cholinesterase inhibitors. nih.gov

While direct studies on this compound's cholinesterase inhibitory activity are not extensively documented in the provided results, related steroidal alkaloids have been evaluated for this property. nih.gov For instance, several known steroidal alkaloids were analyzed as acetylcholinesterase (AChE) inhibitors, with some showing notable activity. nih.gov The search for new cholinesterase inhibitors from natural sources remains an active area of research. tjnpr.org

Antioxidative and Antidiabetic Activity Investigations

Pachysandra phytotoxins have been reported to possess both antioxidative and antidiabetic activities. researchgate.netresearcher.life The link between these two activities is well-established, as antioxidants can protect pancreatic β-cells from oxidative stress, a factor in the development of diabetes. frontiersin.org

Phenolic compounds, such as gallic acid, are known for their potent antioxidant and antidiabetic properties. frontiersin.org Studies on various plant extracts have demonstrated significant antioxidant capacity and in vitro anti-diabetic effects, such as the inhibition of α-glucosidase and α-amylase activities. mdpi.com For example, certain cowpea cultivars have shown high antioxidant activity and the ability to regulate the glucose transporter GLUT4 in skeletal muscle cells, similar to insulin. mdpi.com

Anti-estrogenic Activity Research

Anti-estrogenic compounds are crucial in the treatment of hormone-responsive cancers, such as certain types of breast cancer. bund.de These compounds can act by blocking estrogen production or its action on receptors. wikipedia.org

Bioassay-guided fractionation of extracts from Pachysandra procumbens led to the isolation of several steroidal alkaloids that inhibit the binding of ³H-tamoxifen at the antiestrogen (B12405530) binding site (AEBS). nih.gov Among the known compounds isolated was (+)-epipachysamine D. nih.gov Several of the isolated compounds demonstrated significant activity as AEBS-inhibitory agents, and some were found to potentiate the antiestrogenic effect of tamoxifen (B1202) in cultured Ishikawa cells. nih.gov This suggests that certain steroidal alkaloids could serve as a basis for developing new anti-estrogenic therapies.

Gastric Protective Activity Research

Alkaloids from Pachysandra terminalis, a plant used in Ainu folk medicine for gastrointestinal issues, have been investigated for their gastroprotective effects. nih.gov A study evaluated the preventive effects of several alkaloids, including this compound, on gastric lesions induced by water-immersion stress in mice. nih.gov The results suggested that these alkaloids may contribute to the plant's traditional use for gastrointestinal complaints. nih.gov

The mechanism of gastric protection can involve various factors, including the enhancement of mucosal defenses and the involvement of prostaglandins (B1171923) and nitric oxide. jpp.krakow.pl Pachysandra steroidal alkaloids have shown potential for drug development due to their gastric protective activities, among other pharmacological effects. researcher.life

Structure Activity Relationship Sar Studies

Impact of Specific Structural Modifications on Biological Efficacy

The biological efficacy of pregnane (B1235032) alkaloids isolated from plants of the Pachysandra and Sarcococca genera is highly dependent on their chemical structures. Research has shown that even minor modifications to the steroidal skeleton or its substituents can lead to significant changes in pharmacological activity, such as anticancer and antibacterial effects. frontiersin.orgmdpi.com

The pregnane alkaloid structure is characterized by a 5α-pregnane steroidal skeleton, with functionalities typically found at the C-3 and C-20 positions. researchgate.net These functionalities often include amino groups that may be modified by methyl, benzoyl, or other aliphatic groups. researchgate.net SAR studies have indicated that the nature of these substituents plays a crucial role in the molecule's biological activity. frontiersin.orgresearchgate.net For instance, studies on various Pachysandra alkaloids have revealed that synthetic analogues can exhibit higher cytotoxic effects against cancer cell lines than their naturally occurring counterparts, highlighting the potential for targeted chemical modifications to improve efficacy. researchgate.netresearchgate.net

In the context of anticancer activity, modifications at multiple positions on the steroidal backbone have been explored. A study on the anti-metastatic effects of pregnane alkaloids from Pachysandra terminalis identified several compounds with significant inhibitory activity against the migration of MDA-MB-231 breast cancer cells. nih.gov The comparison between active and inactive analogues suggests that the presence and nature of substituents like hydroxyl, acetyl, and isovaleryl groups are determinant factors for activity. nih.gov Furthermore, the synthesis of C20-ketone Pachysandra alkaloids resulted in a derivative, compound 6k, with an IC50 value of 0.75 μM against HepG2 liver cancer cells, which was 25.7 times more potent than the natural alkaloid sarcovagine D. researchgate.net Conversely, the introduction of a carbonyl group at the C-6 or C-7 position has been shown to decrease anticancer activity. frontiersin.org

Regarding antibacterial properties, Epipachysamine D, a related alkaloid, demonstrated activity against Proteus mirabilis, Staphylococcus aureus, and Streptococcus pyogenes. mdpi.com The reduction of certain amide functionalities in other steroidal alkaloids to their corresponding amines led to a decrease in antibacterial potency, indicating the importance of the amide group for this specific biological effect. researchgate.net

The table below summarizes key structural modifications and their observed impact on the biological efficacy of this class of compounds.

Structural ModificationPosition(s)Observed Impact on EfficacyBiological ActivityReference Compound(s)
Substitution of C-20 amine with a ketoneC-20Increased potency (25.7-fold)Anticancer (HepG2 cells)Sarcovagine D vs. Synthetic analog 6k researchgate.net
Presence of a β-lactam and ketone groupC-3, C-4Associated with significant activityAnti-metastatic (MDA-MB-231 cells)Terminamine K nih.gov
Reduction of C-3 amide to an amineC-3Decreased potencyAntibacterialSalignarine vs. its reduced derivative researchgate.net
Presence of a carbonyl group on ring A/BC-6 / C-7Decreased potencyAnticancerSteroidal glycoalkaloids frontiersin.org
Glycosylation of the steroidal skeleton-Enhanced potencyAntibacterial (Salmonella)Aglycons vs. Glycosylated derivatives researchgate.net

Identification of Pharmacophores and Critical Functional Groups

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com For Epipachysamine A and related pregnane alkaloids, SAR studies have helped to delineate the key functional groups and spatial arrangements that constitute their pharmacophore for various biological activities.

The core pharmacophoric scaffold is the 5α-pregnane skeleton, which provides the rigid three-dimensional structure necessary to correctly orient the critical functional groups for target interaction. frontiersin.orgnih.gov The most consistently important features identified are the nitrogen-containing functional groups at the C-3 and C-20 positions. researchgate.netresearchgate.net The type of amine (e.g., primary, secondary, tertiary) and the nature of its substituents (e.g., methyl, benzoyl) significantly modulate the biological activity, suggesting these groups are directly involved in binding to target macromolecules, likely through hydrogen bonding or ionic interactions. researchgate.netnih.govresearchgate.net

Other critical functional groups that contribute to the pharmacophore include:

Oxygenated Functions: Hydroxyl and carbonyl groups at various positions on the steroid nucleus can act as hydrogen bond donors or acceptors. For example, a hydroxyl group on the C-12 of the steroidal skeleton has been suggested as a factor influencing activity. frontiersin.org

Amide Groups: As seen in antibacterial studies, specific amide linkages, such as the N-methylbenzamido group at C-3 in N-methyl epipachysamine-D, are critical for efficacy. researchgate.net

Double Bonds: The presence and position of unsaturation within the steroidal rings can alter the conformation and electronic properties of the molecule, thereby affecting its interaction with biological targets.

The table below outlines the principal pharmacophoric features identified for this class of steroidal alkaloids.

Pharmacophoric FeatureStructural ElementProposed Role in Biological ActivitySupporting Evidence
Hydrogen Bond Acceptor/DonorAmine groups at C-3 and C-20Crucial for interaction with biological targets; modulates anticancer and antibacterial activity. researchgate.netresearchgate.netModifications significantly alter potency. nih.govresearchgate.net
Rigid Scaffold5α-pregnane steroidal skeletonProvides the necessary 3D orientation for functional groups. frontiersin.orgnih.govCommon feature in all active compounds. researchgate.net
Hydrogen Bond AcceptorCarbonyl groups (e.g., amide, ketone)Essential for certain activities like antibacterial effects. researchgate.netReduction of amide to amine reduces activity. researchgate.net
Hydrogen Bond DonorHydroxyl groupsCan enhance binding to target proteins. frontiersin.orgPresence at C-12 noted as a potential factor for activity. frontiersin.org

Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational methods are powerful tools for investigating SAR at the molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into how a ligand binds to its target protein, helping to rationalize experimental findings and guide the design of new compounds. ekb.egmdpi.com

For the Pachysandra alkaloid family, these approaches have been instrumental. A notable study on 3-Epipachysamine B, a stereoisomer of this compound, utilized network pharmacology combined with computational simulations to elucidate its anticancer mechanism. researchgate.net The study identified the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer, as a primary target. researchgate.netmdpi.com

Molecular Docking simulations predicted that 3-Epipachysamine B could strongly bind to key proteins in this pathway: PIK3R1, AKT1, and mTOR. researchgate.net Docking studies calculate the binding affinity (often expressed as a binding energy score) and predict the specific pose of the ligand within the protein's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. ekb.egnih.gov

Molecular Dynamics (MD) Simulations were then used to validate the stability of these docked complexes. researchgate.net MD simulations model the movement of atoms in the protein-ligand system over time, providing a more dynamic and realistic view of the binding. mdpi.com The stability of the complex, indicated by metrics like Root Mean Square Deviation (RMSD), confirms that the binding predicted by docking is likely to be maintained under physiological conditions. researchgate.net The strong and stable binding of 3-Epipachysamine B to PI3K, AKT, and mTOR, as revealed by these simulations, provides a molecular basis for its observed ability to inhibit this pathway and induce apoptosis in breast cancer cells. researchgate.net

The table below presents a summary of the computational findings for 3-Epipachysamine B.

CompoundComputational MethodBiological TargetKey Finding
3-Epipachysamine BMolecular DockingPIK3R1, AKT1, mTORPredicted strong binding affinity to the active sites of key cancer pathway proteins. researchgate.net
3-Epipachysamine BMolecular Dynamics SimulationPIK3R1, AKT1, mTORConfirmed the formation of stable ligand-protein complexes over time. researchgate.net
Related Steroidal AlkaloidsMolecular DockingJAK2/STAT3Identified JAK2/STAT3 as a potential pathway for synthetic C20-ketone pachysandra alkaloids. researchgate.net

Advanced Research Methodologies and Future Directions

Application of Network Pharmacology for Target Identification and Pathway Analysis

While specific network pharmacology studies dedicated exclusively to Epipachysamine A are not widely documented, this methodology offers a powerful framework for understanding its potential biological effects. Network pharmacology is an approach that shifts the drug discovery paradigm from a "one-target, one-drug" model to a more holistic "multi-target, multi-component" network view. It integrates data from pharmacology, bioinformatics, and systems biology to construct and analyze "drug-target-disease" interaction networks.

The process typically involves:

Identifying Potential Targets: Predicting the protein targets of a specific compound using computational databases and algorithms.

Constructing Disease-Associated Networks: Identifying genes and proteins associated with a particular disease from genomic and proteomic databases.

Mapping and Analysis: Merging the drug-target network with the disease-network to identify key proteins and signaling pathways that the compound is likely to modulate.

A pertinent example of this method's application within the same chemical family is the study of 3-Epipachysamine B , a related steroidal alkaloid. researchgate.net In a study on its effects against breast cancer, network pharmacology successfully identified 80 potential targets. researchgate.net Analysis of these targets revealed that the PI3K/AKT signaling pathway was the most significantly enriched, with proteins like PIK3R1, AKT1, and mTOR identified as key nodes in the interaction network. researchgate.net Subsequent molecular docking and experimental validation confirmed that 3-Epipachysamine B exerts its anticancer effects by inhibiting this pathway. researchgate.net

For this compound, a similar network pharmacology approach could be employed to predict its targets and formulate hypotheses about its mechanism of action against various diseases, guiding future experimental validation and accelerating its development as a potential therapeutic agent.

In Silico Modeling and Prediction for Biological Activity

In silico modeling, which refers to research conducted via computer simulation, is a cornerstone of modern drug discovery and is particularly valuable for the preliminary assessment of natural products like this compound. researchgate.net These computational methods can predict a compound's biological activity, physicochemical properties, and potential interactions with biological targets before resource-intensive laboratory experiments are conducted. researchgate.netmdpi.com

Key in silico techniques applicable to this compound include:

Molecular Docking: This technique predicts how a small molecule (ligand), such as this compound, binds to the active site of a target protein. It calculates the binding affinity and visualizes the interaction, helping to identify potential protein targets and understand the structural basis of the compound's activity. mdpi.com For example, molecular docking was used to show a strong binding affinity between the related compound 3-Epipachysamine B and the proteins PIK3R1, AKT1, and mTOR. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.com By analyzing a series of related alkaloids, a QSAR model could predict the potential activity of this compound based on its unique structural features.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be used to screen large databases for other molecules with similar activity profiles. mdpi.com

Currently, specific in silico studies predicting the full range of biological activities for this compound are limited. However, applying these modeling techniques would be a critical and cost-effective next step in prioritizing experimental studies and uncovering its therapeutic potential.

Omics-Based Research (e.g., Gene Expression Profiling, Proteomics) in Mechanism Elucidation

"Omics" technologies provide a global, high-throughput view of the molecular components and processes within a biological system. researchgate.net These approaches are essential for moving beyond single-target interactions to understand the system-wide effects of a compound like this compound.

Gene Expression Profiling (Transcriptomics): This technique measures the expression levels of thousands of genes simultaneously to create a snapshot of cellular function. acs.org By treating cells with this compound and analyzing the resulting changes in gene expression, researchers can identify which cellular pathways are activated or inhibited. This can reveal the compound's mechanism of action, identify biomarkers of its activity, and uncover unexpected therapeutic applications. acs.orgnih.gov

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions within a cell or organism. futurelearn.com After treatment with this compound, proteomic analysis can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This provides direct insight into the functional changes occurring within the cell. For instance, proteomic studies have been crucial in understanding how other natural products modulate signaling pathways like PI3K/AKT/mTOR. nih.govnih.gov

Metabolomics: This is the comprehensive study of metabolites within a cell or organism. frontiersin.org Analyzing the metabolic fingerprint of cells treated with this compound can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

While omics-based studies have been applied to investigate other alkaloids from the Pachysandra genus, dedicated omics research on this compound has yet to be extensively published. mdpi.com Such studies are a necessary frontier for fully elucidating its biological impact at a systems level.

Emerging Methodologies in Natural Product Discovery and Development

The field of natural product discovery is rapidly evolving, moving beyond traditional "grind-and-find" approaches to more sophisticated, technology-driven strategies. researchgate.netnih.gov These emerging methodologies could significantly accelerate the investigation of compounds like this compound.

MethodologyDescriptionRelevance to this compound
Genome Mining Uses bioinformatics to scan the genomes of plants or microbes to find the biosynthetic gene clusters (BGCs) responsible for producing natural products. frontiersin.orgIdentifying the BGC for this compound in Pachysandra could enable its production in a more easily cultivated host organism through synthetic biology.
Advanced Culturing (e.g., iChip) Novel techniques that allow for the cultivation of previously "unculturable" microorganisms from environmental samples, which are a vast untapped source of new compounds. frontiersin.orgWhile this compound is from a plant, related methods for plant cell and tissue culture could be optimized to increase its yield without harvesting wild plants.
Metabolomic Profiling & Dereplication Utilizes advanced mass spectrometry and computational tools (like Global Natural Product Social Molecular Networking, GNPS) to quickly identify known compounds in a complex extract (dereplication) and highlight novel ones. frontiersin.orgnih.govThis can streamline the isolation process of new analogues of this compound from Pachysandra extracts.
AI and Machine Learning Artificial intelligence can analyze vast datasets from omics, screening, and chemical libraries to predict the biological activity of molecules, identify novel drug targets, and design new compound structures. frontiersin.orgAI models could be trained on data from other steroidal alkaloids to predict the activity of this compound and guide its chemical modification to enhance potency.

These advanced approaches represent a paradigm shift in how natural products are discovered, analyzed, and developed, offering powerful new ways to explore the chemical and biological space occupied by molecules like this compound. researchgate.net

Future Research Trajectories and Academic Significance of this compound

The path forward for understanding the full potential of this compound is clear and lies in the application of the advanced research methodologies discussed. While foundational phytochemical work has successfully isolated and characterized the molecule, its biological story is largely unwritten.

Future research should prioritize:

Systematic Biological Screening: Comprehensive screening of this compound against a wide range of cell lines (e.g., various cancers) and microbial pathogens to establish a baseline of its bioactivity profile.

Integrated Computational and Experimental Approaches: Employing network pharmacology and in silico modeling to generate testable hypotheses about the compound's targets and mechanisms. These predictions must then be validated through targeted biochemical and cell-based assays.

Multi-Omics Elucidation: Utilizing transcriptomics, proteomics, and metabolomics to build a system-wide understanding of the cellular response to this compound, moving beyond a single target to a pathway and network level.

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogues of this compound to determine which parts of its molecular structure are critical for its activity. This knowledge is essential for designing more potent and selective derivatives.

The academic significance of this compound lies in its position as a structurally complex member of the pharmacologically active pregnane-type steroidal alkaloids. vulcanchem.commdpi.com These compounds have demonstrated a range of activities, including anticancer and antimicrobial effects. This compound therefore represents a valuable chemical scaffold provided by nature. Fully characterizing its biological activity and mechanism of action will not only determine its therapeutic potential but also contribute to the broader understanding of how steroidal alkaloids interact with biological systems, potentially paving the way for the development of a new class of therapeutic agents.

Q & A

Basic Research Question

  • HPLC-UV/RI : Purity ≥95% confirmed by single peak elution.
  • HRESIMS : Exact mass matching theoretical values (e.g., m/z 455.3498 for C28_{28}H46_{46}N2_2O2_2).
  • NMR spectral consistency : Absence of extraneous peaks in 1^1H and 13^13C spectra .

What computational methods support the study of this compound’s molecular interactions?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding stability over time (e.g., interaction with AEBS).
  • QSAR modeling : Predict bioactivity based on electronic (e.g., logP) and steric descriptors.
  • Docking studies : Use software like AutoDock Vina to identify potential binding pockets in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.